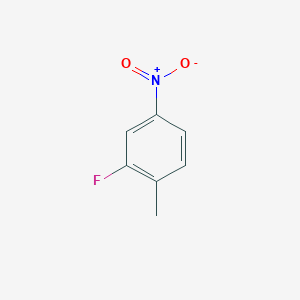

2-Fluoro-4-nitrotoluene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQISTBTOQNVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162131 | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-07-2 | |

| Record name | 2-Fluoro-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001427072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSP7NA3X52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrotoluene (CAS No. 1427-07-2), a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document details its chemical and physical properties, safety information, and established experimental protocols for its synthesis.

Core Chemical Identity

This compound is an aromatic organic compound characterized by a toluene (B28343) backbone substituted with a fluorine atom and a nitro group.[1] Its unique molecular structure, featuring both an electron-withdrawing nitro group and a halogen, makes it a versatile reagent in organic synthesis.[1] The CAS number for this compound is 1427-07-2 .[1][2][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a white to light yellow crystalline solid or powder.[1][2] It is insoluble in water but soluble in highly polar organic solvents like DMSO and DMF.[2][5]

| Property | Value | Source(s) |

| CAS Number | 1427-07-2 | [1][2][3][4] |

| Molecular Formula | C₇H₆FNO₂ | [1][3] |

| Molecular Weight | 155.13 g/mol | [1][3][4][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 31-35 °C (lit.) | [2][4][7] |

| Boiling Point | 65-68 °C / 2 mmHg (lit.) | [1][2][4] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [4][7] |

| Solubility | Insoluble in water. Soluble in methanol (B129727) (faint turbidity), DMSO, and DMF. | [2][5] |

| Storage Temperature | Room Temperature or Refrigerated (0-10°C) | [2] |

Safety and Handling

This compound is classified as a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[4][8][9] It can cause skin and serious eye irritation, as well as respiratory irritation.[4][8][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4][7]

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Solid 2 (H228) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) (H302+H312+H332) | P261, P270, P271, P280, P301+P312, P302+P352, P304+P340 |

| Skin Irritation | Skin Irrit. 2 (H315) | P264, P280, P302+P352, P362+P364 |

| Eye Irritation | Eye Irrit. 2A (H319) | P280, P305+P351+P338 |

| Specific Target Organ Toxicity | STOT SE 3 (H335) - Respiratory system | P261, P271, P304+P340, P312, P403+P233 |

Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1]

-

Pharmaceutical Development : It serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the anti-androgen drug enzalutamide (B1683756) (MDV3100), which is used to treat metastatic castration-resistant prostate cancer.[10] The synthesis involves oxidation, amidation, and hydrogenation reduction reactions of the this compound starting material.[10]

-

Agrochemicals : Its application in agrochemical formulations contributes to the development of effective herbicides and pesticides.[1]

-

Material Science : The compound is utilized in creating advanced materials, such as specialized polymers and coatings.[1]

-

Chemical Research : It is also used in the synthesis of 2-fluoro-4-nitrobenzoic acid and in studies on the degradation of nitroaromatic compounds.[1][7]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.

This procedure describes the direct fluorination of 4-nitrotoluene (B166481).[2]

Materials:

-

4-Nitrotoluene (10 mmol)

-

Anhydrous acetonitrile (B52724) (15 mL)

-

Bis(trifluoroethoxy)phenyl iodide(III) tetrafluoroborate (B81430) (BTFE, 2.0 g, 14 mmol)

-

Xenon difluoride (XeF₂, 2.05 g, 12.5 mmol)

-

Saturated sodium bicarbonate solution

-

Ether

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Add a solution of 4-nitrotoluene in anhydrous acetonitrile to a three-necked flask equipped with an argon inlet and a thermometer.

-

Add BTFE to the solution.

-

Cool the reaction mixture to -35 °C under an argon atmosphere.

-

Add xenon difluoride in batches.

-

Slowly warm the mixture to -25 °C and stir for 30 minutes.

-

Continue to warm the mixture to 20 °C, hold for 1 hour, and stir for an additional hour. Monitor the reaction progress using gas chromatography.

-

Upon completion, slowly add saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the mixture with ether (3 x 20 mL).

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

The product can be further purified by concentrating the ether extracts under a vacuum and separating via fast column chromatography.[2]

This method involves a nucleophilic substitution reaction on 2,4-dinitrotoluene.[10]

Materials:

-

2,4-Dinitrotoluene (2 mmol)

-

Potassium fluoride (B91410) (15 mmol)

-

Choline (B1196258) chloride (0.14 g, 1 mmol)

-

Urea (B33335) (0.12 g, 2 mmol)

-

DMSO (2.5 mL)

-

Ethyl acetate (B1210297)

-

Saturated brine

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Mix choline chloride and urea to form a eutectic mixture.

-

Add 2,4-dinitrotoluene, potassium fluoride, and DMSO to the mixture.

-

Heat the reaction mixture to 160 °C and stir for 8 hours.

-

After cooling to room temperature, add 10 mL of water and stir thoroughly.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with saturated brine (3 x 10 mL), and dry with MgSO₄.

-

Remove the solvent via rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound (60% yield).[10]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 4-nitrotoluene as described in Protocol 1.

Caption: Synthesis workflow for this compound from 4-nitrotoluene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1427-07-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98 1427-07-2 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. 2-フルオロ-4-ニトロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrotoluene is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular structure, featuring a fluorine atom and a nitro group on the toluene (B28343) backbone, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and key synthetic transformations.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid; Brownish-yellow crystalline solid at room temperature. | [2] |

| Melting Point | 31-35 °C | [3] |

| Boiling Point | 65-68 °C at 2 mmHg | [3] |

| Density | 1.274 g/cm³ | [2] |

| Vapor Pressure | 0.124 mmHg at 25 °C | [2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [3] |

| Organic Solvent Solubility | Soluble in highly polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). Poor solubility in low polarity organic solvents like ether. | [2] |

| Methanol Solubility | Gives very faint turbidity | [3] |

| logP (Octanol-Water Partition Coefficient) | 2.04 (Predicted) | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for significant synthetic transformations involving this compound are provided below.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

For accurate results, the determination should be repeated at least twice, and the average of the concordant results should be taken.

Determination of Boiling Point

The boiling point of this compound at reduced pressure can be determined using a micro-boiling point apparatus.

Methodology:

-

A small volume of this compound is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 2 mmHg).

-

The sample is slowly heated in a heating bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.

Determination of Density

The density of solid this compound can be determined using a gas pycnometer, which measures the true volume of the solid by gas displacement. Helium is often used as the displacement gas due to its small atomic size, allowing it to penetrate small pores.

Methodology:

-

The weight of the this compound sample is accurately measured using an analytical balance.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The system is purged with the analysis gas (e.g., helium) to remove any adsorbed gases from the sample surface.

-

The analysis is initiated, where the instrument automatically pressurizes the sample chamber, then expands the gas into a reference chamber of known volume.

-

By measuring the pressures before and after expansion, the volume of the solid sample is calculated based on Boyle's Law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed through direct observation.

Methodology:

-

Approximately 10-20 mg of this compound is placed into a small test tube.

-

About 1 mL of the solvent to be tested (e.g., water, ethanol (B145695), diethyl ether, DMSO) is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The mixture is visually inspected for the presence of any undissolved solid.

-

If the solid has completely disappeared, the compound is considered soluble. If it remains, it is considered insoluble or sparingly soluble. The formation of a turbid solution indicates slight solubility.

Key Synthetic Transformations

This compound is a versatile intermediate for the synthesis of more complex molecules. Key reactions include the oxidation of the methyl group and the reduction of the nitro group.

Oxidation to 2-Fluoro-4-nitrobenzoic acid

The methyl group of this compound can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412).[4]

Experimental Protocol:

-

In a round-bottom flask, a mixture of this compound (0.2 mol), tetrabutylammonium (B224687) bromide (0.01 mol), and 1.0 L of 1N sodium hydroxide (B78521) is stirred at room temperature.[4]

-

Potassium permanganate (20.0 g) is added to the mixture.[4]

-

The resulting mixture is heated to 95 °C with continuous stirring.[4]

-

Additional portions of potassium permanganate (30.0 g each) are added after 2 and 3 hours.[4]

-

The reaction is stirred at 95 °C for an additional 10 hours.[4]

-

After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide.[4]

-

The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of an off-white solid.[4]

-

The crude product is collected by vacuum filtration.[4]

-

For purification, the solid is dissolved in 1N aqueous sodium hydroxide, acidified to pH 2 with concentrated hydrochloric acid, and extracted with dichloromethane. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[4]

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

A key application of this compound is in the synthesis of intermediates for pharmaceuticals, such as 4-amino-2-fluoro-N-methylbenzamide. This multi-step synthesis involves oxidation, amidation, and reduction.[5]

Experimental Workflow:

Detailed Protocol for the Reduction Step (N-Methyl-2-fluoro-4-nitrobenzamide to 4-Amino-2-fluoro-N-methylbenzamide): [5]

-

N-methyl-2-fluoro-4-nitrobenzamide is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-amino-2-fluoro-N-methylbenzamide, which can be further purified by recrystallization if necessary.[5]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. This guide provides essential data and detailed experimental protocols to support its safe and effective use in research and development. The methodologies for determining its physical characteristics and for its synthetic transformations into valuable downstream products are fundamental for its application in the synthesis of novel pharmaceuticals and agrochemicals.

References

- 1. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 5. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Fluoro-4-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document outlines the key physical and chemical properties, detailed spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and methodologies for its synthesis and purification. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₆FNO₂, is a crystalline solid at room temperature, appearing as a white to light yellow powder.[2][3] It is insoluble in water but soluble in organic solvents such as methanol, dimethyl sulfoxide (B87167), and N,N-dimethylformamide.[2][3][4] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-1-methyl-4-nitrobenzene | [4][5] |

| CAS Number | 1427-07-2 | [4][5] |

| Molecular Formula | C₇H₆FNO₂ | [4][5][6] |

| Molecular Weight | 155.13 g/mol | [4][5][6] |

| Melting Point | 31-35 °C | [2][3][7] |

| Boiling Point | 65-68 °C at 2 mmHg | [2][3][7][8][9] |

| Appearance | White to light yellow crystalline solid | [2][3] |

| InChIKey | WIQISTBTOQNVCE-UHFFFAOYSA-N | [4][5] |

Structural Analysis and Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methyl protons and a complex multiplet system for the aromatic protons due to spin-spin coupling between the protons and with the fluorine atom.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.38 | s | 3H | -CH₃ |

| ~6.95-6.96 | m | 1H | Ar-H |

| ~7.75-7.76 | m | 1H | Ar-H |

| ~8.24-8.25 | m | 1H | Ar-H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~21.57 | -CH₃ |

| ~123.49 | Ar-C |

| ~129.76 | Ar-C |

| ~145.9 | Ar-C |

| ~146.2 | Ar-C |

| (Varies) | Ar-C-F (doublet) |

| (Varies) | Ar-C-NO₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group, the C-F bond, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | m | Aromatic C-H stretch |

| ~1550-1475 | s | Asymmetric N-O stretch of nitro group |

| ~1360-1290 | s | Symmetric N-O stretch of nitro group |

| ~1600-1400 | m | Aromatic C=C stretch |

| ~1250-1100 | s | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 155.

| m/z | Relative Intensity | Assignment |

| 155 | High | Molecular ion [M]⁺ |

| 109 | High | [M - NO₂]⁺ |

| 83 | Medium | Further fragmentation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-fluorotoluene (B1218778) or the fluorination of 4-nitrotoluene. One documented procedure is the reaction of 2,4-dinitrotoluene (B133949) with potassium fluoride (B91410).[10]

Materials:

-

2,4-dinitrotoluene

-

Potassium fluoride (KF)

-

Choline (B1196258) chloride

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (B1210297)

-

Saturated brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A eutectic mixture is formed by mixing choline chloride (0.14g, 1mmol) and urea (0.12g, 2mmol).[10]

-

To this mixture, add 2,4-dinitrotoluene (2mmol), potassium fluoride (15mmol), and DMSO (2.5ml).[10]

-

Heat the mixture to 160°C and stir for 8 hours.[10]

-

After cooling to room temperature, add 10ml of water and stir thoroughly.[10]

-

Extract the aqueous layer with ethyl acetate (3 x 10ml).[10]

-

Combine the organic layers and wash with saturated brine (3 x 10ml).[10]

-

Dry the organic layer with MgSO₄.[10]

-

Remove the solvent by rotary evaporation to obtain the crude product.[10]

-

Purify the crude product by column chromatography to yield this compound.[10]

Synthesis Workflow for this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm)

FT-IR Spectroscopic Analysis

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumental Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS).

-

Injection Volume: 1 µL (split or splitless mode).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Solvent Delay: Set to avoid detecting the solvent peak.

-

Logical Workflow for Structural Characterization.

Crystallographic Data

As of the date of this publication, a comprehensive search of crystallographic databases has not yielded a publicly available crystal structure for this compound. The determination of its single-crystal X-ray structure would provide valuable information on its solid-state conformation, intermolecular interactions, and packing arrangement.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[11][12][13][14] It causes skin and serious eye irritation.[11][13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated fume hood.[11][13] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[13]

Conclusion

This technical guide has provided a detailed summary of the structural analysis and characterization of this compound. The combination of NMR, IR, and MS spectroscopy provides a robust confirmation of its molecular structure. The provided experimental protocols offer a starting point for the synthesis and analysis of this important chemical intermediate. The lack of crystallographic data represents an opportunity for further research to fully elucidate its solid-state properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound CAS#: 1427-07-2 [m.chemicalbook.com]

- 3. This compound | 1427-07-2 [chemicalbook.com]

- 4. This compound | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. youtube.com [youtube.com]

- 8. 3-Fluoro-4-nitrotoluene(446-34-4) 13C NMR spectrum [chemicalbook.com]

- 9. jincitech.com [jincitech.com]

- 10. tdi-bi.com [tdi-bi.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Spectroscopic Characterization of 2-Fluoro-4-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitrotoluene (CAS No: 1427-07-2), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

IUPAC Name: 2-fluoro-1-methyl-4-nitrobenzene[1] Molecular Formula: C₇H₆FNO₂[1] Molecular Weight: 155.13 g/mol [1] Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.93 | dd | 1H | H-3 |

| 7.75 | ddd | 1H | H-5 |

| 7.20 | t | 1H | H-6 |

| 2.57 | s | 3H | -CH₃ |

¹³C NMR [3]

| Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, J = 252 Hz) | C-2 |

| 148.0 | C-4 |

| 136.2 | C-1 |

| 126.1 (d, J = 8 Hz) | C-5 |

| 125.8 (d, J = 4 Hz) | C-3 |

| 116.8 (d, J = 23 Hz) | C-6 |

| 20.6 (d, J = 4 Hz) | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1590, 1480 | Strong | Aromatic C=C Stretch |

| 1520, 1345 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| 1250 | Strong | C-F Stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[5]

| m/z | Relative Intensity | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M - O]⁺ |

| 125 | Moderate | [M - NO]⁺ |

| 109 | High | [M - NO₂]⁺ |

| 96 | Moderate | [M - NO₂ - CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

-

The sample is then placed in the NMR spectrometer.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Relaxation Delay: A relaxation delay of at least 5 times the longest T1 should be used for quantitative measurements.[6]

-

Number of Scans: Typically 16-64 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Relaxation Delay: A sufficient relaxation delay is applied.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is processed, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common technique for solid samples.[7]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

A background spectrum of the empty ATR crystal is collected.[8]

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.[8]

FTIR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.[9] The concentration is typically around 1 mg/mL, which is then further diluted.[9]

-

Any particulate matter should be removed by filtration to avoid blockages in the instrument.[9]

MS Acquisition (Electron Ionization - EI): Electron ionization is a common method for the analysis of small, volatile molecules.[10]

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Mass Range: A suitable mass range is scanned, for example, m/z 40-200.

-

Introduction Method: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid like this compound, heating the sample in the vacuum of the mass spectrometer is often necessary to achieve sufficient vapor pressure.[10]

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. This compound | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1427-07-2) 1H NMR [m.chemicalbook.com]

- 3. This compound(1427-07-2) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(1427-07-2) IR2 [m.chemicalbook.com]

- 5. This compound(1427-07-2) MS spectrum [chemicalbook.com]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Synthesis of 2-Fluoro-4-nitrotoluene from 2,4-dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two synthetic pathways for the preparation of 2-fluoro-4-nitrotoluene, a valuable intermediate in the synthesis of pharmaceuticals and other functional organic molecules, starting from the readily available precursor, 2,4-dinitrotoluene (B133949). The described methods include a direct nucleophilic aromatic substitution and a two-step sequence involving selective reduction followed by a Balz-Schiemann reaction. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in the practical application of these procedures.

Executive Summary

Two distinct and effective routes for the synthesis of this compound from 2,4-dinitrotoluene are presented.

Route 1: Direct Nucleophilic Aromatic Substitution This single-step method involves the direct displacement of a nitro group with fluoride (B91410) using potassium fluoride in the presence of a choline (B1196258) chloride/urea (B33335) deep eutectic solvent. This approach offers a streamlined process with a reported yield of 60%.

Route 2: Selective Reduction and Balz-Schiemann Reaction This two-step pathway first involves the selective reduction of the 4-nitro group of 2,4-dinitrotoluene to yield 2-amino-4-nitrotoluene. The resulting aminonitrotoluene is then converted to the target this compound via a Balz-Schiemann reaction. This classical method for the introduction of fluorine into an aromatic ring provides a reliable alternative to the direct substitution method.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Summary of Reagents and Yields for Route 1

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2,4-Dinitrotoluene | Potassium fluoride, Choline chloride, Urea, DMSO | This compound | 60 |

Table 2: Summary of Reagents and Yields for Route 2

| Step | Starting Material | Reagents | Product | Yield (%) |

| 2a | 2,4-Dinitrotoluene | Sodium sulfide (B99878) nonahydrate, Sulfur | 2-Amino-4-nitrotoluene | Not specified |

| 2b | 2-Amino-4-nitrotoluene | Sodium nitrite (B80452), Fluoboric acid | This compound | ~70-80 (estimated) |

Table 3: Spectroscopic Data for this compound

| Analysis | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.25 (dd, J=8.5, 2.0 Hz, 1H), 7.95 (ddd, J=8.5, 4.5, 2.0 Hz, 1H), 7.40 (t, J=8.5 Hz, 1H), 2.55 (s, 3H)[1] |

Experimental Protocols

Route 1: Direct Nucleophilic Aromatic Substitution

This procedure is adapted from a reported synthesis of this compound.[1]

Materials:

-

2,4-Dinitrotoluene

-

Potassium fluoride (KF)

-

Choline chloride

-

Urea

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine choline chloride (1.0 eq) and urea (2.0 eq) and heat gently until a homogeneous eutectic mixture is formed.

-

To the eutectic mixture, add 2,4-dinitrotoluene (1.0 eq), potassium fluoride (7.5 eq), and DMSO.

-

Heat the reaction mixture to 160 °C and stir vigorously for 8 hours.

-

After cooling to room temperature, add deionized water and stir thoroughly.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated brine solution (3 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Route 2: Selective Reduction and Balz-Schiemann Reaction

Step 2a: Selective Reduction of 2,4-Dinitrotoluene to 2-Amino-4-nitrotoluene

This procedure is adapted from a method for the selective reduction of dinitrophenols, a close analog of dinitrotoluenes.

Materials:

-

2,4-Dinitrotoluene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur (S)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in water with gentle heating.

-

In a separate flask, dissolve 2,4-dinitrotoluene in ethanol.

-

Add the sodium polysulfide solution dropwise to the ethanolic solution of 2,4-dinitrotoluene while maintaining the temperature at a controlled level.

-

After the addition is complete, continue stirring at an elevated temperature for a specified time to ensure complete reaction.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude 2-amino-4-nitrotoluene, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for purification.

Step 2b: Balz-Schiemann Reaction of 2-Amino-4-nitrotoluene

This is a general procedure for the Balz-Schiemann reaction and should be optimized for the specific substrate.

Materials:

-

2-Amino-4-nitrotoluene

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Fluoboric acid (HBF₄)

-

Diethyl ether

-

Sand

Procedure:

-

Dissolve 2-amino-4-nitrotoluene in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

After the addition is complete, stir the mixture for a short period to ensure complete diazotization.

-

To the cold diazonium salt solution, add cold fluoboric acid to precipitate the diazonium tetrafluoroborate (B81430) salt.

-

Filter the precipitate, wash with cold water, cold ethanol, and then diethyl ether.

-

Dry the diazonium tetrafluoroborate salt carefully.

-

For the decomposition, mix the dry salt with sand and heat gently until the evolution of nitrogen gas ceases.

-

The product, this compound, can be isolated by steam distillation or solvent extraction and purified by distillation or chromatography.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for Route 1.

Caption: Experimental workflow for Route 2.

References

A Technical Guide to Alternative Synthetic Routes for 2-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores viable and efficient alternative synthetic pathways to 2-Fluoro-4-nitrotoluene, a key intermediate in the synthesis of pharmaceuticals and other functional organic materials. The following sections provide a comparative analysis of three distinct methodologies: Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann Reaction, and Halogen Exchange (Halex). Each route is detailed with comprehensive experimental protocols, quantitative data, and logical workflow diagrams to aid in laboratory-scale synthesis and process development.

Overview of Synthetic Strategies

This compound is a valuable building block, and its synthesis can be approached from several different precursors. This guide focuses on three primary alternative strategies, moving beyond traditional or less common methods to provide a practical comparison for researchers. The selected routes are:

-

Route 1: Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group starting from 2,4-dinitrotoluene (B133949).

-

Route 2: The Balz-Schiemann Reaction starting from 2-amino-5-nitrotoluene.

-

Route 3: Halogen Exchange (Halex) Reaction starting from 2-chloro-4-nitrotoluene (B140621).

Each of these methods offers distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three alternative synthetic routes, allowing for a direct comparison of their efficiencies and conditions.

| Parameter | Route 1: SNAr (from 2,4-dinitrotoluene) | Route 2: Balz-Schiemann (from 2-amino-5-nitrotoluene) | Route 3: Halex (from 2-chloro-4-nitrotoluene) |

| Primary Reagents | 2,4-dinitrotoluene, Potassium Fluoride (B91410) (KF) | 2-amino-5-nitrotoluene, NaNO₂, HBF₄ | 2-chloro-4-nitrotoluene, Potassium Fluoride (KF) |

| Solvent(s) | DMSO, Choline (B1196258) chloride/Urea (B33335) (eutectic mixture) | Aqueous HBF₄ or HCl | Dimethylformamide (DMF) |

| Catalyst | Choline chloride/Urea (promoter) | None | Tetramethylammonium (B1211777) chloride (Phase-Transfer Catalyst) |

| Temperature | 160 °C | 0-5 °C (diazotization); > RT (decomposition) | 150 °C |

| Reaction Time | 8 hours | ~2-4 hours | 15 hours |

| Reported Yield | 60%[1] | ~70-85% (typical for this reaction type) | ~92% (based on analogous reactions)[2] |

| Purity | >98% after chromatography[1] | High, often requires distillation | >97%[2] |

Detailed Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2,4-Dinitrotoluene

This method involves the displacement of a nitro group from 2,4-dinitrotoluene by a fluoride ion in a deep eutectic solvent system.

Experimental Protocol:

-

Preparation of Eutectic Mixture: In a round-bottom flask, combine choline chloride (0.14 g, 1 mmol) and urea (0.12 g, 2 mmol). Heat the mixture gently until a clear, homogeneous eutectic liquid is formed.

-

Reaction Setup: To the eutectic mixture, add 2,4-dinitrotoluene (0.364 g, 2 mmol), potassium fluoride (0.87 g, 15 mmol), and dimethyl sulfoxide (B87167) (DMSO, 2.5 mL).

-

Reaction Execution: Heat the reaction mixture to 160 °C and stir vigorously for 8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, add 10 mL of water to the reaction mixture and stir thoroughly. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with saturated brine (3 x 10 mL), and dry over anhydrous MgSO₄.[1]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound. The reported yield is 60%.[1]

Route 2: The Balz-Schiemann Reaction from 2-amino-5-nitrotoluene

This classic reaction proceeds via the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom.

Experimental Protocol:

-

Diazotization: In a suitable reaction vessel, dissolve 2-amino-5-nitrotoluene (1.52 g, 10 mmol) in 48% aqueous fluoroboric acid (HBF₄, 5 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 0.76 g, 11 mmol in 3 mL of water) dropwise to the amine solution, maintaining the temperature below 5 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

-

Isolation of Diazonium Salt: Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether. Dry the salt under vacuum.

-

Thermal Decomposition: Gently heat the dried diazonium salt in a flask equipped with a condenser. The decomposition will start, evolving nitrogen gas, to yield the crude product. Alternatively, the decomposition can be carried out in an inert high-boiling solvent.

-

Work-up and Purification: The crude product is then purified by steam distillation or vacuum distillation to afford pure this compound.

Route 3: Halogen Exchange (Halex) from 2-chloro-4-nitrotoluene

This route involves the substitution of a chlorine atom with fluorine using an alkali metal fluoride, facilitated by a phase-transfer catalyst in a polar aprotic solvent.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-nitrotoluene (1.71 g, 10 mmol), highly active (spray-dried) potassium fluoride (0.99 g, 17 mmol), tetramethylammonium chloride (0.05 g, 0.45 mmol), and dimethylformamide (DMF, 20 mL).

-

Reaction Execution: Heat the mixture to 150 °C and stir vigorously for 15 hours. Monitor the progress of the reaction by GC or TLC.[2]

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like toluene (B28343) or ethyl acetate. Wash the organic layer with water to remove DMF and the catalyst.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield this compound. Based on analogous reactions, yields can be expected to be in the range of 90-95%.[2]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

References

An In-depth Technical Guide to the Reactivity of the Methyl Group in 2-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the methyl group in 2-Fluoro-4-nitrotoluene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the chemical behavior of the methyl group, making it susceptible to a variety of transformations. This document details the primary reaction pathways, including oxidation, halogenation, and condensation reactions, supported by experimental data and detailed protocols.

Core Reactivity Principles

The reactivity of the methyl group in this compound is predominantly dictated by the electronic effects of the substituents on the aromatic ring. The potent electron-withdrawing nature of the nitro group (a strong -M and -I effect) acidifies the protons of the adjacent methyl group, facilitating their removal by a base. This acidification is the basis for the methyl group's participation in condensation reactions. Furthermore, the benzylic position is activated towards free-radical reactions and oxidation. The fluorine atom, with its strong -I effect, further contributes to the electron deficiency of the ring, thereby influencing the overall reactivity.

Key Reactions of the Methyl Group

The methyl group of this compound can undergo several important transformations, which are crucial for its use as a synthetic building block.

Oxidation

The methyl group can be readily oxidized to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid, a valuable precursor in the synthesis of numerous active pharmaceutical ingredients.[1]

Table 1: Oxidation of this compound

| Oxidizing Agent(s) | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point of Product (°C) |

| Potassium Permanganate (B83412) (KMnO₄) | Water / tert-Butanol (B103910) | Tetrabutylammonium (B224687) Bromide | Reflux | 8 | 74 | 176-177 |

| Chromium Trioxide (CrO₃) / Periodic Acid | Acetonitrile (B52724) | - | Not specified | 1 | 81 | Not specified |

Experimental Protocol: Oxidation with Potassium Permanganate

A mixture of this compound (15.0 g, 96.7 mmol), tetrabutylammonium bromide (1.5 g, 4.65 mmol), and potassium permanganate (76.4 g, 0.48 mol) is prepared in a solution of tert-butanol and water (500 mL, v:v = 2:3).[1] The mixture is heated to reflux and stirred at this temperature for 8 hours. Following the reaction, the mixture is filtered to remove manganese dioxide. The filtrate is then acidified to a pH of approximately 1 with 1M hydrochloric acid to precipitate the product, 2-fluoro-4-nitrobenzoic acid.[1]

Experimental Protocol: Oxidation with Chromium Trioxide and Periodic Acid

Periodic acid (1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring. To this solution, chromium trioxide (0.16 g, 1.60 mmol) is added. Subsequently, this compound (0.33 g, 2.13 mmol) is added to the stirring solution. The reaction proceeds for 1 hour. After the reaction, the solvent is removed by evaporation, and the residue is extracted with methylene (B1212753) chloride and water. The organic layer is dried over magnesium sulfate (B86663) and concentrated to yield 2-fluoro-4-nitrobenzoic acid.

Halogenation

The benzylic protons of the methyl group can be substituted by halogens, typically bromine, via a free-radical mechanism. This reaction yields 2-fluoro-4-nitrobenzyl bromide, a versatile intermediate for the introduction of the 2-fluoro-4-nitrobenzyl moiety.

Table 2: Free-Radical Bromination of this compound

| Brominating Agent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 68 | 5 | 60 |

Experimental Protocol: Free-Radical Bromination

To a solution of this compound (4.96 g, 32 mmol) and N-bromosuccinimide (6.05 g, 34 mmol) in carbon tetrachloride (80 mL), benzoyl peroxide (0.39 g, 1.6 mmol) is added as a radical initiator.[2] The mixture is heated at 68°C for 5 hours. After the reaction is complete, the mixture is filtered and the solvent is removed in vacuo. The resulting residue is purified by silica (B1680970) gel column chromatography to yield 2-fluoro-4-nitrobenzyl bromide.[2]

Condensation Reactions

The acidic nature of the methyl protons in this compound allows for its participation in base-catalyzed condensation reactions with various electrophiles, such as aldehydes and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). These reactions are valuable for the synthesis of stilbenes and enamines, respectively.

Table 3: Representative Condensation Reactions of this compound

| Electrophile | Base / Catalyst | Solvent | Product Type |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Strong Base (e.g., Sodium Methoxide) | DMF or DMSO | 2-Fluoro-4-nitro-stilbene derivative |

| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | - | DMF | N,N-Dimethyl-2-(2-fluoro-4-nitrophenyl)vinylamine |

Experimental Protocol: Condensation with an Aromatic Aldehyde (General Procedure)

In a flask equipped with a stirrer and under an inert atmosphere, this compound is dissolved in a polar aprotic solvent such as DMF or DMSO. A strong base, for instance, sodium methoxide, is added portion-wise at room temperature. The aromatic aldehyde (e.g., benzaldehyde) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude stilbene (B7821643) derivative, which can be further purified by chromatography or recrystallization.

Experimental Protocol: Condensation with N,N-Dimethylformamide Dimethyl Acetal (General Procedure)

A solution of this compound in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] The mixture is heated at reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude N,N-dimethyl-2-(2-fluoro-4-nitrophenyl)vinylamine, which can be purified by column chromatography.[3]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways of the methyl group in this compound.

Caption: Oxidation of the methyl group to a carboxylic acid.

Caption: Free-radical bromination of the methyl group.

Caption: Condensation reactions of the methyl group.

Conclusion

The methyl group of this compound exhibits a rich and versatile reactivity, making it a valuable handle for synthetic transformations. The activating effect of the nitro and fluoro substituents allows for efficient oxidation, halogenation, and condensation reactions. The detailed protocols and reaction parameters provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the strategic use of this important building block in the development of novel molecules. Further exploration into the precise pKa of the methyl protons and the scope of its condensation reactions could unveil even broader applications for this versatile intermediate.

References

An In-depth Technical Guide to the Aromatic Substitution Reactions of 2-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electrophilic and nucleophilic aromatic substitution reactions of 2-Fluoro-4-nitrotoluene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its reactivity essential for professionals in drug development and synthetic chemistry.[1] This document outlines the theoretical principles governing its reaction pathways, presents quantitative data, provides detailed experimental protocols, and includes mechanistic diagrams to illustrate key transformations.

Core Concepts: Reactivity of the Aromatic Ring

The reactivity of this compound is dictated by the electronic effects of its three substituents on the benzene (B151609) ring: the methyl (-CH₃) group, the fluorine (-F) atom, and the nitro (-NO₂) group.

-

Methyl Group (-CH₃): An activating, ortho, para-directing group that donates electron density to the ring through an inductive effect.

-

Fluoro Group (-F): A deactivating, ortho, para-directing group. While it possesses lone pairs capable of resonance donation, its strong electronegativity results in a powerful electron-withdrawing inductive effect, which deactivates the ring overall.

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group that withdraws electron density from the ring through both inductive and resonance effects.

These combined effects render the aromatic ring of this compound electron-deficient and thus generally deactivated towards electrophilic attack. However, the specific arrangement of these substituents creates a unique reactivity profile, making it highly susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this compound is challenging due to the strong deactivating effects of the nitro and fluoro groups. However, the directing effects of the substituents are convergent.

-

The methyl group at C1 directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6.

-

The fluoro group at C2 directs to positions C1 (blocked), C3, and C5.

-

The nitro group at C4 directs to positions C2 (blocked), C3, and C5.

Therefore, any electrophilic attack is overwhelmingly directed to the C3 and C5 positions . The overall deactivation of the ring means that harsh reaction conditions would be required, and yields are expected to be low. For comparison, the nitration of p-chlorotoluene, a similarly substituted compound, requires treatment with excess nitric acid and results in a mixture of isomers.

Due to the synthetic challenges, electrophilic aromatic substitution is not a commonly employed strategy for the further functionalization of this compound. Instead, reactions involving the methyl and nitro groups, such as oxidation and reduction, are more synthetically useful.[1]

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is the most significant and synthetically useful reaction for this compound. The molecule is ideally configured for this pathway: a strong electron-withdrawing group (NO₂) is positioned para to a good nucleofugal leaving group (F⁻). This arrangement strongly activates the C2 carbon for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack by the nucleophile. The high electronegativity of fluorine enhances the electrophilicity of the C2 carbon, making it an excellent leaving group in SₙAr reactions, often superior to other halogens.

Data on Nucleophilic Aromatic Substitution Reactions

The following table summarizes representative SₙAr reactions on this compound and analogous substrates, demonstrating the versatility of this transformation.

| Nucleophile | Reagents & Conditions | Solvent | Product | Yield (%) | Reference |

| Sodium Methoxide (B1231860) (CH₃ONa) | CH₃ONa, reflux | Methanol (B129727) | 2-Methoxy-4-nitrotoluene | Implied High | [2][3] |

| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.), 80°C, 12h | DMF | 2-(Piperidin-1-yl)-4-nitrotoluene | 95 (analogous) | [4] |

| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.), 90°C, 10h | DMSO | 2-(Morpholin-1-yl)-4-nitrotoluene | 92 (analogous) | [4] |

| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.), 60°C, 24h | THF | 2-(Phenylamino)-4-nitrotoluene | 85 (analogous) | [4] |

Yields marked "analogous" are from reactions on 4-ethoxy-2-fluoro-1-nitrobenzene, a closely related substrate, and are representative of expected outcomes.

Mechanistic Pathway for SₙAr

The general mechanism for the SₙAr reaction of this compound is depicted below.

Note: The images in the DOT script are placeholders. A real implementation would require valid image URLs.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).Experimental Protocols

Representative Protocol for SₙAr: Synthesis of 2-Methoxy-4-nitrotoluene

This protocol is a representative procedure for the nucleophilic substitution of the fluorine atom in this compound with a methoxide nucleophile, based on standard procedures for similar substrates.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous methanol.

-

Add sodium methoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 65°C) and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-Methoxy-4-nitrotoluene.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for conducting and working up an SₙAr reaction.

Caption: Generalized workflow for an SₙAr reaction and product isolation.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is dominated by nucleophilic aromatic substitution. The strong activation provided by the para-nitro group makes the C2-fluorine an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles under moderate conditions. In contrast, electrophilic aromatic substitution is synthetically unviable due to the heavily deactivated nature of the aromatic ring. This guide provides the foundational knowledge, data, and protocols necessary for researchers and drug development professionals to effectively utilize this compound in complex molecule synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its solubility in organic solvents, provides experimental protocols for its synthesis and key reactions, and outlines its chemical reactivity.

Solubility Profile of this compound

-

High Solubility: this compound is soluble in highly polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1]

-

Poor Solubility: It exhibits poor solubility in low-polarity organic solvents like diethyl ether.[1]

-

Insolubility: The compound is considered insoluble in water.[1][2][3][4]

-

Methanol (B129727): Solubility in methanol is reported to result in a very faint turbidity, suggesting limited solubility.[2][3][4]

General Experimental Protocol for Solubility Determination

For researchers wishing to determine the quantitative solubility of this compound, a standard gravimetric method can be employed. The following is a generalized protocol.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the gravimetric determination of solubility.

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate. Detailed below are common laboratory-scale procedures for its synthesis.

Synthesis of this compound from 2,4-Dinitrotoluene (B133949)

This method involves a nucleophilic aromatic substitution reaction.[5]

Experimental Protocol:

-

Eutectic Mixture Formation: Mix choline (B1196258) chloride (0.14 g, 1 mmol) and urea (B33335) (0.12 g, 2 mmol) to form a eutectic mixture.[5]

-

Reaction Setup: To this mixture, add 2,4-dinitrotoluene (2 mmol), potassium fluoride (B91410) (15 mmol), and dimethyl sulfoxide (DMSO, 2.5 mL).[5]

-

Reaction Conditions: Heat the mixture to 160°C and stir for 8 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 10 mL of water and stir thoroughly.[5]

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).[5]

-

Combine the organic layers and wash with saturated brine (3 x 10 mL).[5]

-

Dry the organic layer with MgSO₄.[5]

-

-

Purification:

Workflow for the Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is primarily dictated by the nitro group, the fluorine atom, and the methyl group attached to the aromatic ring. This trifunctional nature makes it a versatile precursor for a variety of more complex molecules.

The primary transformations of this compound include:

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid, another important synthetic intermediate.[1]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline derivative), which opens up a wide range of further functionalization possibilities, such as diazotization and coupling reactions.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, facilitated by the electron-withdrawing effect of the para-nitro group.

Key Reaction Pathways of this compound

Caption: Major reaction pathways for the transformation of this compound.

Experimental Protocol for the Oxidation to 2-Fluoro-4-nitrobenzoic acid

Reaction Setup:

-

In a suitable reaction vessel, combine this compound (15.0 g), tetrabutylammonium (B224687) chloride (1.5 g, 5.40 mmol), and a mixture of tert-butanol (B103910) and water (500 mL, v:v = 2:3).[1]

-

To this solution, add potassium permanganate (B83412) (76.4 g, 0.48 mol).[1]

Reaction and Work-up:

-

Heat the mixture to reflux and maintain stirring for 8 hours.[1]

-

After the reaction is complete, filter the mixture.[1]

-

Acidify the filtrate to a pH of approximately 1 using 1M hydrochloric acid.[1]

-

The product, 2-fluoro-4-nitrobenzoic acid, will precipitate and can be collected by filtration.

Experimental Protocol for the Reduction to 2-Fluoro-4-aminotoluene

Reaction Setup:

-

In a mortar and pestle, carefully grind this compound (0.2 mmol) with a palladium catalyst in 1 mL of an organic solvent.[1]

-

Transfer the resulting fine powder to a glass reaction vessel equipped with a rubber diaphragm.[1]

Reaction and Work-up:

-

Purge the vessel with nitrogen gas several times to remove air.[1]

-

Replace the nitrogen atmosphere with hydrogen gas (0.1 MPa).[1]

-

Stir the mixture for 5 minutes at room temperature.[1]

-

Filter the reaction mixture to remove the catalyst.[1]

-

Concentrate the filtrate under vacuum to obtain the target product, 2-fluoro-4-aminotoluene.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1427-07-2 | [6] |

| Molecular Formula | C₇H₆FNO₂ | [6][7] |

| Molecular Weight | 155.13 g/mol | [6][7] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [6] |

| Melting Point | 33 °C | [6] |

| Boiling Point | 65 - 68 °C at 2 mmHg | [6] |

| Storage Conditions | Store at 2 - 8 °C | [6] |

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1427-07-2 [chemicalbook.com]

- 3. This compound CAS#: 1427-07-2 [m.chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-4-nitrotoluene: A Comprehensive Technical Guide on Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-4-nitrotoluene (CAS No. 1427-07-2). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety and procedural success.

Chemical and Physical Properties

This compound is a flammable solid that can appear as a white or colorless to light yellow powder or lump, and may also be found as a clear or brown liquid.[1][2] It is insoluble in water.[3]

| Property | Value | Source(s) |

| CAS Number | 1427-07-2 | [1][2][4][5] |

| Molecular Formula | C₇H₆FNO₂ | [1][4] |

| Molecular Weight | 155.13 g/mol | [1][4][5] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid; Brown liquid | [1][2] |

| Melting Point | 31-35 °C (lit.); 33-37 °C; 34-37 °C | [2][3][5][6] |

| Boiling Point | 65-68 °C at 2 mmHg (lit.) | [1][2][3][5] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2][5][6] |

| Density | 1.274 g/cm³ | [2] |

| Vapor Pressure | 0.124 mmHg at 25 °C | [2] |

| Storage Temperature | 2-8 °C; Refrigerated (0-10°C) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[4][7][8][9] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][6][7][8][9]

GHS Hazard Classification: [4][7]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[6][7]

-

H228: Flammable solid

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-